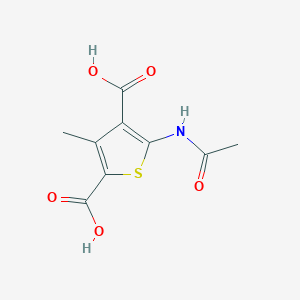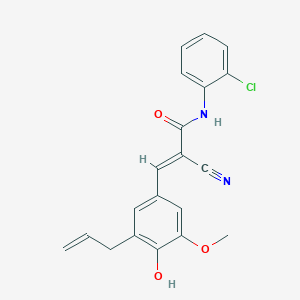
(E)-N-(2-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)prop-2-enamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of aromatic rings, a cyano group, and an amide linkage, making it a subject of interest in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(2-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes:
Starting Materials: 2-chlorobenzonitrile, 4-hydroxy-3-methoxy-5-prop-2-enylbenzaldehyde, and an appropriate amine.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that improve yield and purity.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-N-(2-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Material Science:
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Protein Binding: Investigated for its binding affinity to certain proteins.
Medicine:
Drug Development: Explored as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of various diseases.
Industry:
Polymer Production: Utilized in the synthesis of polymers with specific characteristics.
Chemical Sensors: Employed in the development of sensors for detecting specific analytes.
Mécanisme D'action
The mechanism of action of (E)-N-(2-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and proteins. The compound may:
Inhibit Enzyme Activity: By binding to the active site of enzymes, preventing substrate binding.
Modulate Protein Function: By interacting with specific proteins, altering their function and activity.
Comparaison Avec Des Composés Similaires
- (E)-N-(2-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
- (E)-N-(2-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-methylphenyl)prop-2-enamide
Comparison:
- Structural Differences: The presence of different substituents on the aromatic rings.
- Chemical Properties: Variations in reactivity and stability due to different functional groups.
- Biological Activity: Differences in enzyme inhibition and protein binding affinities.
(E)-N-(2-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)prop-2-enamide stands out due to its unique combination of functional groups, making it a versatile compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
(E)-N-(2-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-3-6-14-9-13(11-18(26-2)19(14)24)10-15(12-22)20(25)23-17-8-5-4-7-16(17)21/h3-5,7-11,24H,1,6H2,2H3,(H,23,25)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVPHXRYJUAHDO-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CC=C)C=C(C#N)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)CC=C)/C=C(\C#N)/C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![11-methyl-4-(2-phenylethyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B6095562.png)
![2-[(2E)-but-2-enoyl]-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6095579.png)
![N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B6095587.png)
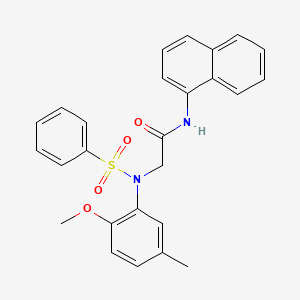
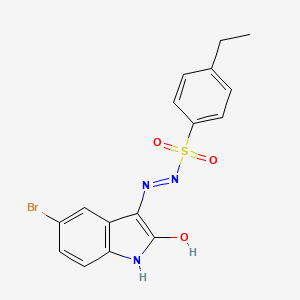
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine](/img/structure/B6095612.png)
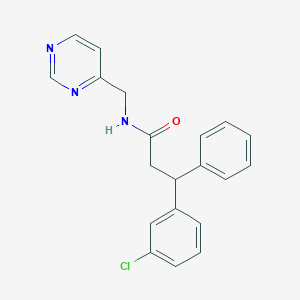

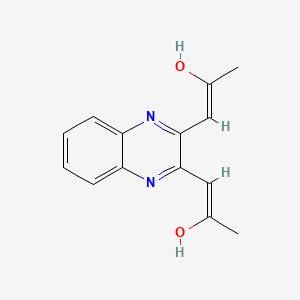
![2-({2-[4-(4-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE](/img/structure/B6095641.png)
![4-{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}-1-(2-phenylethyl)piperidine](/img/structure/B6095645.png)
![3-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)pyridine](/img/structure/B6095653.png)
![(4-{3-[4-(2-ethoxyphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B6095657.png)
